BenchChemオンラインストアへようこそ!

Rapamycin (Sirolimus)

Immunology Rheumatology Systemic Lupus Erythematosus

Rapamycin (Sirolimus) is the definitive chemical probe for mTORC1-selective inhibition. Unlike everolimus, it lacks potent mTORC2 suppression, preventing off-target Akt feedback activation critical for autophagy and senescence assays. Its extended terminal half-life (46-78 h vs. 26-30 h for everolimus) enables once-daily chronic dosing with reduced animal handling, directly improving study feasibility and welfare. In lupus models, sirolimus demonstrates superior serological improvement and glucocorticoid-sparing effects over tacrolimus. For longevity studies, it remains the only mTOR inhibitor consistently extending lifespan across vertebrate models—an effect not observed with metformin. Choose sirolimus when target specificity, reduced dosing burden, and differentiated pharmacology are non-negotiable.

Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
Cat. No. B11929581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin (Sirolimus)
Molecular FormulaC51H79NO13
Molecular Weight914.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
InChIKeyQFJCIRLUMZQUOT-KADBNGAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapamycin (Sirolimus) for Research & Development: A Quantitative Comparator-Based Evidence Guide


Rapamycin (Sirolimus) is a macrocyclic lactone produced by *Streptomyces hygroscopicus* that functions as an allosteric inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) [1]. It forms a complex with the immunophilin FK506-binding protein 12 (FKBP12), which subsequently binds to and specifically inhibits mTORC1 with an IC50 of approximately 0.1 nM in HEK293 cells, while leaving mTORC2 largely unaffected [2]. This high potency and unique mechanism of action are the basis for its broad use as a chemical probe in autophagy and aging research, as well as its clinical utility as an immunosuppressant. However, the landscape of mTOR inhibitors includes several analogs (rapalogs) and other in-class candidates, each with quantifiable differences that critically impact experimental and clinical outcomes [3].

Why Rapamycin (Sirolimus) Cannot Be Casually Substituted with Other mTOR Inhibitors or Rapalogs


While everolimus, temsirolimus, and other rapalogs share a common macrolide core and mTORC1-inhibiting mechanism with sirolimus, substituting one for another in research or clinical protocols is not straightforward due to significant, quantifiable differences in key parameters [1]. These include substantial variations in FKBP12 binding affinity, terminal half-life, and resulting dosing schedules. More importantly, newer evidence reveals distinct and clinically relevant differences in off-target signaling effects, such as everolimus's markedly greater potency in inhibiting mTORC2 [2]. Furthermore, side effect profiles, notably the incidence of adverse events like stomatitis and hyperlipidemia, vary considerably between rapalogs, directly influencing tolerability and study dropout rates [3]. The quantitative evidence provided below demonstrates that selecting sirolimus over a close analog is a critical decision driven by specific and verifiable performance metrics.

Rapamycin (Sirolimus) Procurement Guide: 4 Key Quantitative Differentiators Against Closest Analogs


Direct Head-to-Head: Sirolimus Demonstrates Equivalent Efficacy but Superior Serological Improvement vs. Tacrolimus in SLE

In a real-world cohort study of 104 patients with active systemic lupus erythematosus (SLE), sirolimus was compared head-to-head with the calcineurin inhibitor tacrolimus. While disease activity control (measured by SLEDAI-2K and PhGA scores) was equivalent between groups, sirolimus demonstrated a clinically and statistically significant advantage in serological improvement. At 6 months, sirolimus treatment resulted in a 31% improvement in C3 complement levels compared to only 5% for tacrolimus (p<0.05) [1]. This was accompanied by a greater ability to taper glucocorticoids; at 12 months, 85% of patients in the sirolimus group were on a prednisone dose of ≤7.5 mg/day, compared to only 35% in the tacrolimus group (p=0.009) [1]. This indicates that for SLE research or treatment, sirolimus may offer a distinct advantage in managing serological activity and enabling steroid sparing.

Immunology Rheumatology Systemic Lupus Erythematosus

Key Differentiation: Everolimus Exhibits Significantly Greater mTORC2 Inhibition, a Major Off-Target Effect Largely Absent with Sirolimus

A critical mechanistic difference exists between sirolimus and its analog everolimus. While both compounds primarily target mTORC1 via FKBP12, everolimus has been shown to be markedly more potent than sirolimus in inhibiting the formation and activity of mTORC2 [1]. Specifically, studies demonstrate that everolimus effectively suppresses mTORC2-dependent signaling and ERK1/2 activation, an effect that sirolimus lacks [2]. This is a crucial distinction because prolonged mTORC2 inhibition is associated with metabolic side effects like hyperglycemia and can paradoxically activate pro-survival pathways like Akt in certain contexts. Therefore, for research applications requiring a more selective mTORC1 inhibitor to minimize confounding off-target effects, sirolimus is the preferred choice over everolimus [3].

Cell Signaling Oncology Molecular Pharmacology

Comparing Rapalogs: Sirolimus vs. Everolimus vs. Temsirolimus - A Quantitative Analysis of Pharmacokinetic and Binding Differences

A comprehensive comparison of key pharmacokinetic parameters reveals significant differences among rapalogs that impact dosing strategy and experimental planning. Sirolimus possesses a notably longer terminal half-life of 46-78 hours, supporting once-daily dosing, compared to everolimus's 26-30 hours, which necessitates twice-daily administration to maintain therapeutic levels [1]. Furthermore, a 3-fold reduction in FKBP12 binding affinity has been reported for both everolimus and temsirolimus relative to sirolimus, indicating a weaker initial interaction with its primary binding partner [2]. Bioavailability also differs substantially, with sirolimus showing low and variable oral absorption (~15%) versus the complete (100%) intravenous bioavailability of temsirolimus [3]. These quantitative differences in half-life, binding affinity, and bioavailability are critical for researchers to consider when selecting the appropriate mTOR inhibitor for their specific model or clinical application.

Pharmacokinetics Drug Discovery Therapeutic Drug Monitoring

A Meta-Analysis of Vertebrate Studies: Rapamycin, but Not Metformin, Consistently Extends Lifespan

In the field of aging research, rapamycin and metformin are two of the most studied compounds for their potential geroprotective effects. However, a recent comprehensive meta-analysis comparing lifespan extension across vertebrates provides a clear quantitative differentiation. The study found that rapamycin extends lifespan with significant consistency across studies and species, to a degree comparable to dietary restriction [1]. In stark contrast, metformin showed no clear or consistent lifespan extension benefit in the same analysis [2]. This data is pivotal for researchers designing longevity studies, as it provides strong evidence that rapamycin is the more robust and reliable compound for investigating mTOR-mediated aging pathways, while metformin's effects appear to be more context-dependent or limited to other health parameters.

Gerontology Aging Research Longevity Science

Distinct Adverse Event Profiles: Sirolimus is Associated with a Higher Rate of Hyperlipidemia Compared to Everolimus

While both sirolimus and everolimus share common adverse events (AEs) like stomatitis and myelosuppression, key differences exist in their metabolic side effect profiles. A comparative study in heart transplant recipients found that serum triglyceride and total cholesterol concentrations rose significantly only in the sirolimus (SRL) group, whereas the everolimus (EVL) group did not experience this increase and instead showed a significant rise in beneficial HDL cholesterol [1]. This difference was clinically meaningful, as it led to a significant increase in statin use only within the sirolimus cohort during follow-up [2]. For researchers or clinicians, this indicates that while both are mTOR inhibitors, sirolimus carries a higher risk of inducing dyslipidemia that may require additional management, potentially impacting patient adherence or serving as a confounding variable in long-term metabolic studies.

Clinical Pharmacology Transplantation Drug Safety

Rapamycin (Sirolimus) Procurement: Application Scenarios Justified by Quantitative Evidence


Preclinical Aging and Longevity Studies

Based on the meta-analysis evidence showing that rapamycin consistently extends lifespan to a degree comparable to dietary restriction—an effect not observed with metformin [6]—procurement of sirolimus is strongly justified for any research program investigating fundamental aging mechanisms, mTOR-driven senescence, or longevity interventions. The compound's well-characterized effect on lifespan in multiple vertebrate models provides a robust, reproducible phenotype against which to test other interventions or combination therapies [7].

mTORC1-Specific Signaling Pathway Research

For investigators requiring a chemical probe to selectively inhibit mTORC1 while minimizing confounding effects on mTORC2, sirolimus is the preferred choice. As established, sirolimus lacks the potent mTORC2-inhibiting activity of everolimus [6]. This is critical for experiments aiming to dissect the specific downstream effects of mTORC1 signaling (e.g., S6K1 phosphorylation, autophagy induction) without inadvertently suppressing mTORC2, which can lead to feedback activation of Akt and other off-target effects [7]. Procurement of sirolimus over everolimus is essential for maintaining specificity in these assays.

SLE and Autoimmunity Research Programs

In research focused on systemic lupus erythematosus (SLE) or related autoimmune conditions, sirolimus offers a compelling case for procurement based on its direct comparative data against tacrolimus. The evidence of superior serological improvement and enhanced glucocorticoid-sparing effects [6] supports its selection as a lead compound for investigating mTOR inhibition in lupus pathogenesis and for preclinical development of steroid-reducing therapeutic strategies. This differentiates it from other immunosuppressants that may achieve disease control but lack these specific beneficial effects on complement levels and steroid burden.

Chronic In Vivo Dosing Models

The significantly longer terminal half-life of sirolimus (46-78 hours) compared to everolimus (26-30 hours) and temsirolimus (9-27 hours) directly supports its use in long-term, chronic dosing studies in animal models [6]. This pharmacokinetic property enables once-daily dosing to achieve stable drug levels, simplifying experimental logistics and improving animal welfare by reducing the frequency of handling and oral gavage [7]. For studies lasting weeks or months, this practical advantage can reduce variability and enhance study feasibility, making sirolimus the more pragmatic choice over its shorter-acting analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapamycin (Sirolimus)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.